Cas no 54238-27-6 (2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester)
54238-27-6 structure
Product Name:2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester
Numero CAS:54238-27-6
MF:C13H11NO4
MW:245.230743646622
CID:382943
PubChem ID:839217
Update Time:2025-04-19
2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester
- methyl 4-(1,3-dioxoisoindol-2-yl)but-2-enoate
- 2-ISOINDOLINEBUTYRIC ACID,1,3-DIOXO
- 4-phthalimidobutanoic acid
- 4-Phthalimidobutyric acid
- 4-phthalimido-n-butyric acid
- 4-phthalimido-trans-crotonic acid methyl ester
- 4-Phthalimido-trans-crotonsaeure-methylester
- Butyric acid,4-phthalimido
- N-Phthaloyl GABA
- phthalimido butyric acid
- methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate
- F9995-1146
- methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-enoate
- NSC-134468
- AS-72107
- methyl(2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate
- SCHEMBL16120763
- NSC134468
- 194093-31-7
- methyl (E)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate
- EN300-235061
- methyl (2E)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-enoate
- 54238-27-6
- AKOS015909993
- 2-Butenoicacid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-,methyl ester,(2E)-
- methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate
-
- Inchi: 1S/C13H11NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-7H,8H2,1H3/b7-4+
- Chiave InChI: LLDZOOUNGYCZSH-QPJJXVBHSA-N
- Sorrisi: O=C1C2C=CC=CC=2C(N1C/C=C/C(=O)OC)=O
Proprietà calcolate
- Massa esatta: 245.06900
- Massa monoisotopica: 245.069
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 378
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 1.5
- Superficie polare topologica: 63.7Ų
Proprietà sperimentali
- Densità: 1.312
- Punto di ebollizione: 387.6°Cat760mmHg
- Punto di infiammabilità: 188.2°C
- Indice di rifrazione: 1.586
- PSA: 63.68000
- LogP: 0.94970
2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester Letteratura correlata
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
54238-27-6 (2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso